molecular formula C25H28N2O2 B299954 N-(1-adamantyl)-2-[(phenylacetyl)amino]benzamide

N-(1-adamantyl)-2-[(phenylacetyl)amino]benzamide

Cat. No. B299954
M. Wt: 388.5 g/mol
InChI Key: JKPZBHQGNVWBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-[(phenylacetyl)amino]benzamide, commonly known as APhA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. APhA belongs to the class of adamantane derivatives and has a molecular weight of 404.52 g/mol. Its chemical structure comprises an adamantane ring, a benzene ring, and a phenylacetyl group.

Mechanism of Action

The mechanism of action of APhA involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. APhA has been found to inhibit the Akt/mTOR pathway, which is often overactivated in cancer cells. APhA also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In addition, APhA has been found to modulate the activity of various neurotransmitters and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
APhA has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. APhA has also been found to reduce inflammation and oxidative stress in the brain, leading to its neuroprotective effects. In addition, APhA has been found to modulate the activity of various enzymes and receptors involved in cancer cell growth and neuronal signaling.

Advantages and Limitations for Lab Experiments

One of the major advantages of using APhA in lab experiments is its specificity towards cancer cells and neuronal cells. APhA has been found to selectively inhibit the growth of cancer cells and protect neuronal cells from damage. However, one of the limitations of using APhA in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on APhA. One of the potential areas of research is the development of novel formulations of APhA that can improve its solubility and bioavailability. Another potential area of research is the investigation of the synergistic effects of APhA with other anticancer agents or neuroprotective agents. Furthermore, the potential of APhA as a diagnostic tool for cancer and neurological disorders can also be explored.

Synthesis Methods

The synthesis of APhA involves the reaction of adamantane-1-carboxylic acid with thionyl chloride, followed by the reaction with aniline to obtain 1-adamantylamine. The obtained 1-adamantylamine is then reacted with phenylacetyl chloride to obtain N-(1-adamantyl)-2-[(phenylacetyl)amino]benzamide.

Scientific Research Applications

APhA has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. Studies have shown that APhA can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. APhA has also been found to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(1-adamantyl)-2-[(phenylacetyl)amino]benzamide

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C25H28N2O2/c28-23(13-17-6-2-1-3-7-17)26-22-9-5-4-8-21(22)24(29)27-25-14-18-10-19(15-25)12-20(11-18)16-25/h1-9,18-20H,10-16H2,(H,26,28)(H,27,29)

InChI Key

JKPZBHQGNVWBHJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)CC5=CC=CC=C5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)CC5=CC=CC=C5

Origin of Product

United States

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